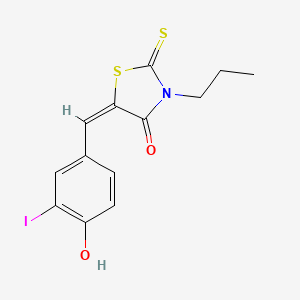
(5E)-5-(4-hydroxy-3-iodobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazolone ring, a hydroxy-iodophenyl group, and a propyl chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4-oxo-3-iodophenyl derivatives.
Reduction: Formation of 3-propyl-2-thiol-1,3-thiazolidin-4-one.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-iodophenyl group can engage in hydrogen bonding and halogen bonding with biological macromolecules, influencing their function. Additionally, the thiazolone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodoacetophenone: Shares the hydroxy-iodophenyl group but lacks the thiazolone ring and propyl chain.
3-Propyl-2-thioxo-1,3-thiazolidin-4-one: Contains the thiazolone ring and propyl chain but lacks the hydroxy-iodophenyl group.
Uniqueness
5-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-3-PROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12INO2S2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12INO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h3-4,6-7,16H,2,5H2,1H3/b11-7+ |
InChI Key |
IOIHOEOKZZGQFS-YRNVUSSQSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















